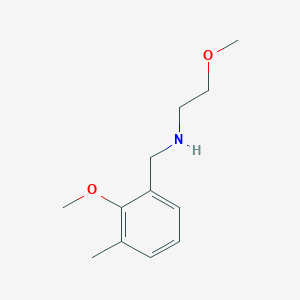
2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of methoxy groups and a benzylamine structure, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine typically involves the reaction of 2-methoxy-3-methylbenzyl chloride with 2-methoxyethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-methoxy-3-methylbenzoic acid.
Reduction: Formation of 2-methoxy-3-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzylamine.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxy groups and the benzylamine structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanamine: A simpler analog with a similar methoxy group but lacking the benzylamine moiety.
2-Methoxy-N-methylbenzylamine: Similar structure but with a methyl group instead of the methoxy group on the benzyl ring.
Uniqueness
2-Methoxy-N-(2-methoxy-3-methylbenzyl)ethanamine is unique due to the presence of both methoxy groups and the benzylamine structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-methoxy-N-[(2-methoxy-3-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-10-5-4-6-11(12(10)15-3)9-13-7-8-14-2/h4-6,13H,7-9H2,1-3H3 |
Clave InChI |
QWRAPTSEZRRMQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CNCCOC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


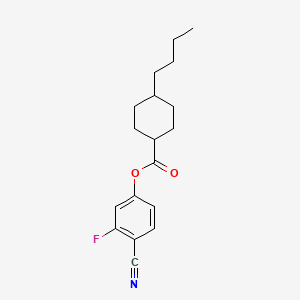

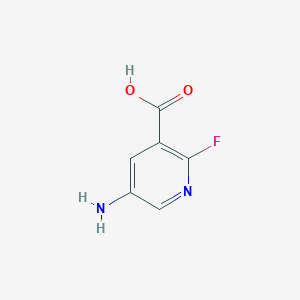
![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)

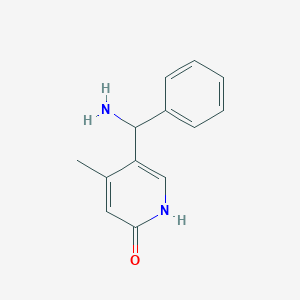
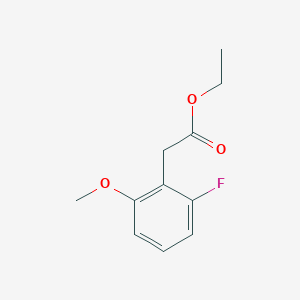


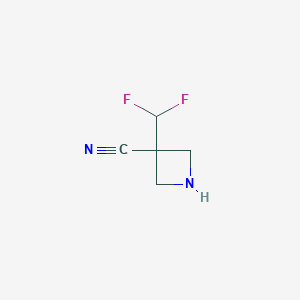
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
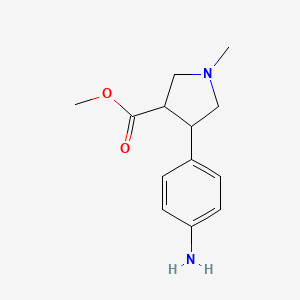

![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
